Acetaminophen glucuronide

Übersicht

Beschreibung

Acetaminophen glucuronide is a primary metabolite of acetaminophen (paracetamol), formed via hepatic glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, predominantly UGT1A1 and UGT1A6 . This water-soluble conjugate accounts for 40–67% of acetaminophen elimination in adults and is excreted renally . Unlike the parent compound, this compound lacks analgesic or antipyretic activity, reflecting its role as a detoxification product .

Key characteristics:

- Molecular stability: Thermodynamic studies using density functional theory (DFT) reveal higher entropy (1.94 J/mol·K) and internal energy compared to acetaminophen, indicating reduced structural stability and increased molecular mobility .

- Analytical utility: Its high urinary concentration makes it a reliable biomarker for studying hepatic gluconeogenesis and glycogenolysis via deuterium-enriched NMR analysis, avoiding interference from exogenous glucose .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Acetaminophen-Glukuronid beinhaltet die Konjugation von Acetaminophen mit Glucuronsäure. Diese Reaktion wird durch das Enzym UDP-Glucuronosyltransferase katalysiert. Die allgemeinen Reaktionsbedingungen umfassen das Vorhandensein von Uridindiphosphatglucuronsäure und dem Enzym UDP-Glucuronosyltransferase .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Acetaminophen-Glukuronid typischerweise die Verwendung von rekombinanten Enzymen, um die Glucuronidierungsreaktion zu katalysieren. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig Bioreaktoren und kontrollierte Reaktionsbedingungen eingesetzt werden, um eine effiziente Umwandlung von Acetaminophen in seine Glukuronidform zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acetaminophen-Glukuronid unterliegt hauptsächlich Hydrolyse- und Konjugationsreaktionen. Es kann unter sauren oder enzymatischen Bedingungen zurück zu Acetaminophen und Glucuronsäure hydrolysiert werden. Darüber hinaus kann es an weiteren Konjugationsreaktionen teilnehmen, wie z. B. der Sulfatierung .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure Bedingungen oder spezifische Hydrolase-Enzyme.

Konjugation: UDP-Glucuronosyltransferase-Enzym und Uridindiphosphatglucuronsäure.

Hauptprodukte:

Hydrolyse: Acetaminophen und Glucuronsäure.

Konjugation: Weitere Konjugate wie Acetaminophen-Sulfat.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Toxicology Studies

- Acetaminophen glucuronide is crucial in understanding acetaminophen toxicity. Studies indicate that genetic polymorphisms in UGTs can significantly affect the metabolism of acetaminophen, leading to variations in toxicity among individuals . For instance, patients on chronic anticonvulsant therapy showed increased production of glucuronide metabolites, suggesting a protective mechanism against toxicity .

-

Drug Interaction Research

- The interaction between acetaminophen and other medications can influence its metabolism. For example, drugs like phenytoin and phenobarbital have been shown to inhibit glucuronidation, potentially increasing the risk of hepatotoxicity by diverting metabolism towards more harmful pathways . Controlled studies are warranted to further investigate these interactions.

- Clinical Pharmacokinetics

Case Study 1: Acute Thrombocytopenia

A notable case involved a 4-year-old girl who experienced recurrent episodes of acute thrombocytopenia linked to acetaminophen ingestion. Testing revealed that her immune response was triggered by antibodies reacting with this compound, highlighting the metabolite's potential role in drug-induced immune reactions .

Case Study 2: Fingerprint Analysis

A study utilized surface-assisted laser desorption ionization mass spectrometry to detect acetaminophen and its glucuronide in fingerprints. This innovative approach could serve as a non-invasive method for monitoring drug exposure and metabolism in forensic applications .

Analytical Applications

- Detection Techniques

Research Implications

The implications of this compound extend beyond basic pharmacology into clinical practice and public health. Understanding its metabolic pathways can lead to improved therapeutic strategies for managing pain and fever while minimizing risks associated with overdose and drug interactions.

Wirkmechanismus

The formation of acetaminophen glucuronide is a detoxification process. Acetaminophen is metabolized in the liver by the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to acetaminophen. This reaction increases the water solubility of acetaminophen, facilitating its excretion via the kidneys . The primary molecular target is the enzyme UDP-glucuronosyltransferase, and the pathway involved is the glucuronidation pathway .

Vergleich Mit ähnlichen Verbindungen

Structural and Thermodynamic Properties

A comparative analysis of acetaminophen metabolites highlights distinct stability and metabolic behaviors:

Key Findings :

- This compound is the least stable metabolite due to its high entropy and internal energy, which correlate with rapid renal excretion .

- Acetaminophen sulfate exhibits moderate intestinal efficacy and structural instability, while acetaminophen cysteine demonstrates antioxidant properties but lower solubility .

Pharmacokinetic and Metabolic Pathways

Clearance and Volume of Distribution (Vd)

- Glucuronide: Clearance increases with body weight (102 vs. 63 mL/min in obese vs. non-obese subjects) due to UGT induction . Vd is weight-proportional (131 L in obese vs. 77 L in non-obese) .

- Sulfate :

- Cysteine/Mercapturate: Formed via CYP2E1-mediated oxidation, with clearance unaffected by obesity or repeated acetaminophen dosing .

Half-Life (t½)

| Metabolite | t½ (Hours) | Conditions |

|---|---|---|

| This compound | 2.5–4.3 | Unaffected by probenecid |

| Acetaminophen Sulfate | 7–9 | Reduced by favipiravir |

Enzymatic and Genetic Influences

- UGT Polymorphisms : UGT2B15 variants alter glucuronide/sulfate ratios, reflecting genetic regulation of detoxification efficiency .

- SULT vs. UGT Competition : Probenecid inhibits glucuronide formation (84 mg vs. 260 mg excreted with/without probenecid), shifting metabolism toward sulfation .

- CYP2E1 Activity : Elevated in obesity, increasing cysteine/mercapturate formation independent of glucuronidation .

Clinical and Environmental Relevance

- Toxicity: Glucuronide is non-toxic, unlike the reactive CYP2E1-derived metabolite NAPQI, which causes hepatic necrosis .

- Environmental Persistence: Wastewater acetaminophen concentrations exceed glucuronide by four orders of magnitude, likely due to improper drug disposal .

Biologische Aktivität

Acetaminophen glucuronide, also known as 4-glucuronosidoacetanilide, is a significant metabolite of acetaminophen (paracetamol) that plays a crucial role in its pharmacokinetics and toxicology. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and implications in various clinical contexts.

Metabolism and Formation

Acetaminophen undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including this compound. This process is facilitated by the enzyme UDP-glucuronosyltransferase (UGT), particularly UGT1A6, UGT1A9, and UGT2B15. The glucuronidation pathway enhances the water solubility of acetaminophen, facilitating its excretion via urine .

Key Metabolic Pathways:

- Glucuronidation: Acetaminophen is conjugated with glucuronic acid to form this compound.

- Sulfation: Another pathway involves the formation of acetaminophen sulfate, which competes with glucuronidation.

- Oxidation: A minor pathway leads to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) .

Pharmacokinetics

The pharmacokinetics of this compound varies with factors such as age and health status. Studies indicate that very preterm infants exhibit lower glucuronidation capacity compared to older individuals, with an increase in glucuronidation correlating positively with gestational age .

Table 1: Pharmacokinetic Parameters of Acetaminophen and Its Metabolites

| Parameter | Adults | Very Preterm Infants |

|---|---|---|

| AUC (Acetaminophen) | Higher | Lower |

| AUC (Glucuronide) | High | Very Low |

| AUC (Sulfate) | Moderate | Higher |

| AUC (Cysteine) | Moderate | Higher |

Biological Activity and Toxicology

This compound is generally considered non-toxic; however, its role in the context of acetaminophen overdose is complex. During overdose situations, the balance between glucuronidation and the formation of NAPQI shifts, potentially leading to hepatotoxicity. Research shows that increased production of this compound correlates negatively with markers of liver damage such as alanine aminotransferase (ALT) levels .

Case Study: Acetaminophen-Induced Hepatotoxicity

- In a study involving rats treated with acetaminophen, it was observed that animals with higher levels of this compound exhibited lower ALT concentrations, suggesting a protective role against liver injury .

Clinical Implications

The understanding of this compound's biological activity has significant clinical implications:

- Drug Interactions: Co-administration of anticonvulsants has been shown to increase acetaminophen glucuronidation, suggesting a potential protective effect against toxicity .

- Age-Related Differences: The varying capacity for glucuronidation in infants versus adults highlights the need for careful dosing in pediatric populations.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of acetaminophen glucuronide, and how do researchers quantify its formation in vivo?

this compound is a major metabolite formed via hepatic UDP-glucuronosyltransferase (UGT) enzymes, predominantly UGT1A1, UGT1A6, and UGT1A8. Methodologically, researchers use population pharmacokinetic (PBPK) models to simulate plasma concentration-time profiles and urinary excretion patterns. For quantification, LC-MS/MS is the gold standard due to its sensitivity in detecting low-abundance metabolites in biological matrices like plasma and urine .

Q. How do researchers validate the accuracy of pharmacokinetic models for this compound?

Validation involves comparing simulated data (e.g., AUC ratios, plasma concentrations) against observed clinical data using metrics like the 2-fold error range. For example, PBPK models for non-pregnant populations showed good agreement with observed this compound excretion, though glucuronide and sulfate metabolites were slightly underestimated in urine . Statistical tools such as goodness-of-fit plots and bootstrap resampling are critical for robustness testing .

Q. Which analytical techniques are optimal for distinguishing this compound from other metabolites in complex biological samples?

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS) provides high-resolution separation and accurate mass detection, enabling identification of glucuronide metabolites in urine and plasma. This method is particularly useful in metabolomic studies, such as analyzing PM2.5-induced metabolic disruptions in rats .

Advanced Research Questions

Q. How does pregnancy alter the pharmacokinetics of this compound, and what methodological challenges arise in studying gestational changes?

During pregnancy, the median AUC ratio of glucuronide to acetaminophen increases with gestation , likely due to enhanced UGT activity. However, studies face challenges in reconciling simulated vs. observed urinary excretion data, as models often overpredict glucuronide levels in pregnant women. Researchers address this by incorporating gestational age-specific enzyme activity adjustments into PBPK models .

Q. What explains discrepancies between in silico predictions and observed this compound concentrations in specific populations?

Discrepancies may arise from interindividual variability in UGT enzyme expression or unaccounted physiological factors (e.g., renal clearance changes). Advanced approaches include Bayesian hierarchical modeling to integrate prior knowledge of enzyme kinetics and population variability. For instance, urinary glucuronide analysis in pregnant women revealed overprediction biases requiring model recalibration .

Q. How do researchers address the thermodynamic instability of this compound in experimental settings?

this compound’s higher internal energy (vs. parent acetaminophen) correlates with molecular instability, affecting storage and analysis. To mitigate degradation, studies use stabilized sample preparation protocols , such as immediate freezing at –80°C and derivatization to methylated this compound (MAG) for LC-MS analysis. Urinary glucuronide is more stable than plasma glucose under suboptimal storage conditions .

Q. What non-invasive alternatives exist for studying this compound kinetics, and what are their limitations?

Urinary glucuronide analysis is a non-invasive alternative to plasma sampling, offering insights into hepatic metabolism. However, it introduces a 30–60 minute lag time from hepatic synthesis to urinary excretion. Additionally, glucuronide ²H-enrichment analysis lacks positional specificity (e.g., loss of position 6 hydrogens), limiting resolution in gluconeogenesis studies .

Q. How can metabolomic studies disentangle this compound’s role in xenobiotic-induced metabolic disruptions?

Studies like PM2.5 exposure in rats use pathway enrichment analysis to map glucuronide interconversion pathways alongside tryptophan/tyrosine metabolism. UPLC-Q-TOF MS data are analyzed via databases (e.g., KEGG) to identify perturbed metabolic networks, though false positives require manual validation using isotope-labeled standards .

Q. Data Contradictions and Resolution Strategies

Q. Why do in silico models underestimate this compound excretion in certain populations?

Underprediction may stem from unmodeled enterohepatic recirculation or extrahepatic UGT activity (e.g., intestinal metabolism). Researchers refine models by incorporating multi-compartmental kinetics or in vitro enzyme activity data from human tissue biopsies .

Q. How should conflicting findings about glucuronide stability in thermodynamic studies be interpreted?

While this compound’s high internal energy suggests instability, its in vivo persistence is maintained by rapid renal excretion. In vitro studies may overemphasize instability due to artificial conditions; thus, researchers cross-validate findings using real-time stability assays in biological matrices .

Q. Methodological Recommendations

- For population studies: Use NONMEM or Monolix for nonlinear mixed-effects modeling of this compound clearance, accounting for covariates like body weight and gestational age .

- For structural analysis: Apply density functional theory (DFT) to predict glucuronide’s molecular stability and correlate with experimental degradation rates .

Eigenschaften

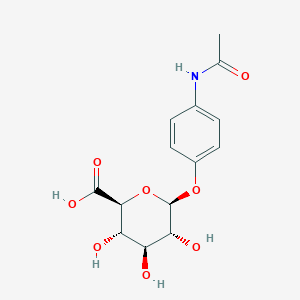

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPROLSVTVHAQLE-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936449 | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16110-10-4 | |

| Record name | Acetaminophen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16110-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMINOPHEN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE7G9R76X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.